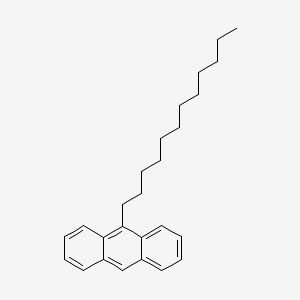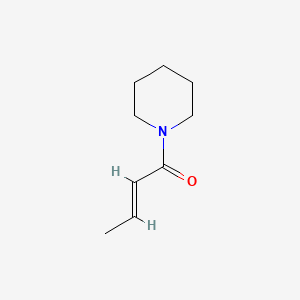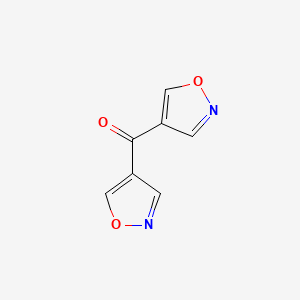![molecular formula C6H7MgO9P B13831861 magnesium;[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] phosphate](/img/structure/B13831861.png)
magnesium;[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ascorbic acid-2-phosphate magnesium salt involves the esterification of ascorbic acid with phosphoric acid, followed by the addition of magnesium salts . This process ensures the formation of a stable compound that retains the beneficial properties of vitamin C while enhancing its stability.
Industrial Production Methods
In industrial settings, the production of ascorbic acid-2-phosphate magnesium salt typically involves large-scale chemical reactions under controlled conditions to ensure high purity and yield. The process includes precise measurements of reactants, controlled temperature, and pH levels to optimize the reaction and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Ascorbic acid-2-phosphate magnesium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: The gain of electrons, typically in the presence of reducing agents.
Substitution: Replacement of one functional group with another, often under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield dehydroascorbic acid derivatives, while reduction can produce more stable ascorbate forms .
Scientific Research Applications
Ascorbic acid-2-phosphate magnesium salt has a wide range of scientific research applications:
Chemistry: Used in emulsion-based experiments and biocatalytic dephosphorylation.
Biology: Plays a role in cell differentiation, tissue engineering, and gene repression studies.
Medicine: Utilized in the development of advanced therapy medicinal products, including gene, cell, and tissue engineering therapies
Industry: Applied in the formulation of stable vitamin C derivatives for various industrial applications.
Mechanism of Action
The mechanism of action of ascorbic acid-2-phosphate magnesium salt involves its role as an antioxidant. It donates electrons to neutralize free radicals, such as superoxide ions and peroxides, generated during oxidative stress. This compound also acts as a co-factor for Fe (II) 2-oxoglutarate dioxygenase enzymes, promoting DNA demethylation and regulating gene expression .
Comparison with Similar Compounds
Similar Compounds
L-ascorbic acid 2-phosphate sodium salt: Another stable derivative of vitamin C with similar applications in cell culture and medicinal products.
Magnesium ascorbyl phosphate: Known for its stability and use in various research domains, including cell differentiation and tissue engineering.
Uniqueness
Ascorbic acid-2-phosphate magnesium salt is unique due to its enhanced stability and slow hydrolysis, making it a preferred choice for long-term applications in cell culture and advanced therapy medicinal products. Its ability to act as an antioxidant and co-factor in enzymatic reactions further distinguishes it from other vitamin C derivatives .
Properties
Molecular Formula |
C6H7MgO9P |
|---|---|
Molecular Weight |
278.39 g/mol |
IUPAC Name |
magnesium;[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] phosphate |
InChI |
InChI=1S/C6H9O9P.Mg/c7-2(1-14-16(11,12)13)5-3(8)4(9)6(10)15-5;/h2,5,7-9H,1H2,(H2,11,12,13);/q;+2/p-2/t2-,5+;/m0./s1 |
InChI Key |
WRBOSFAEKUWLTJ-RXSVEWSESA-L |
Isomeric SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)OP(=O)([O-])[O-].[Mg+2] |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)O)O)O)OP(=O)([O-])[O-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B13831778.png)
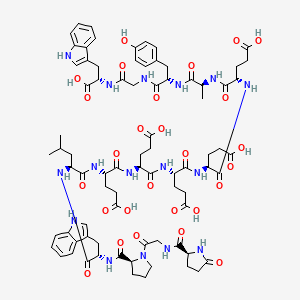
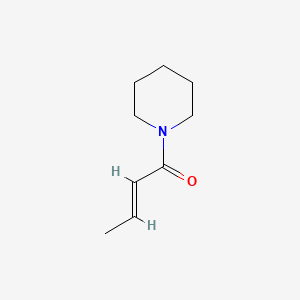
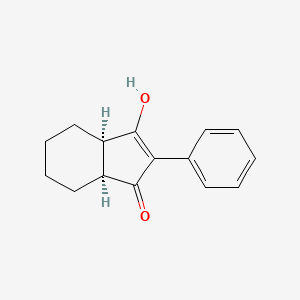
![Disodium;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate](/img/structure/B13831800.png)
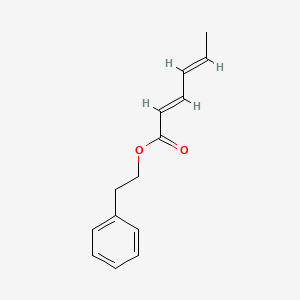
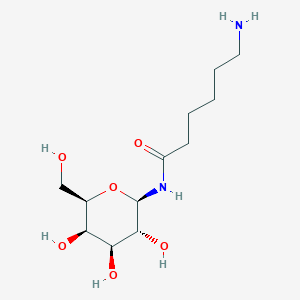
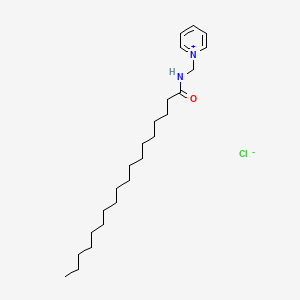
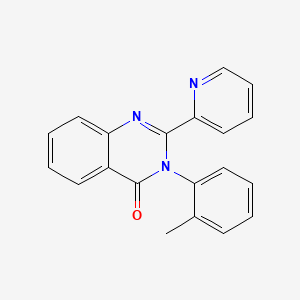
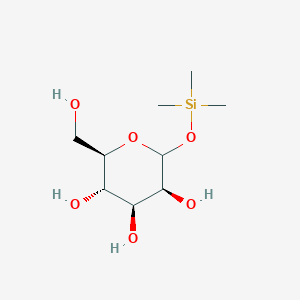
![3-Methyl-3-[2-(2-methylcyclopropyl)ethynyl]cyclopropene](/img/structure/B13831838.png)
